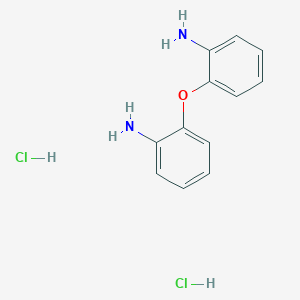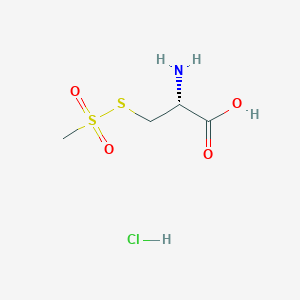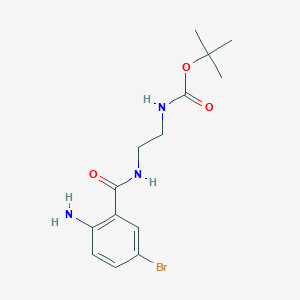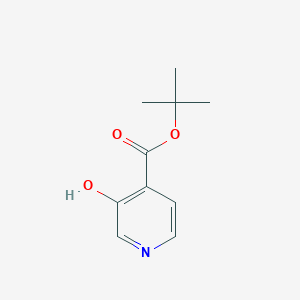
tert-Butyl 3-hydroxyisonicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-hydroxyisonicotinate is an organic compound with the molecular formula C10H13NO3. It is a derivative of isonicotinic acid, where the carboxyl group is esterified with tert-butyl alcohol.
准备方法
Synthetic Routes and Reaction Conditions
tert-Butyl 3-hydroxyisonicotinate can be synthesized through the esterification of 3-hydroxyisonicotinic acid with tert-butyl alcohol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters often involves transesterification reactions. For instance, methyl esters can be converted to tert-butyl esters using tert-butyl alcohol in the presence of a catalyst such as sodium tert-butoxide. This method is advantageous due to its efficiency and the availability of starting materials .
化学反应分析
Types of Reactions
tert-Butyl 3-hydroxyisonicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products
Oxidation: Formation of 3-oxoisonicotinic acid tert-butyl ester.
Reduction: Formation of 3-hydroxyisonicotinic acid tert-butyl alcohol.
Substitution: Formation of various substituted isonicotinates depending on the nucleophile used.
科学研究应用
tert-Butyl 3-hydroxyisonicotinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of tert-Butyl 3-hydroxyisonicotinate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active isonicotinic acid, which can interact with enzymes and receptors in biological systems .
相似化合物的比较
Similar Compounds
tert-Butyl isonicotinate: Similar structure but lacks the hydroxyl group.
tert-Butyl 3-hydroxy-5-methoxyisonicotinate: Contains an additional methoxy group at the 5-position.
Uniqueness
tert-Butyl 3-hydroxyisonicotinate is unique due to the presence of both a hydroxyl group and a tert-butyl ester group.
属性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC 名称 |
tert-butyl 3-hydroxypyridine-4-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)14-9(13)7-4-5-11-6-8(7)12/h4-6,12H,1-3H3 |
InChI 键 |
IWTRXBBNCVGTCZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C1=C(C=NC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



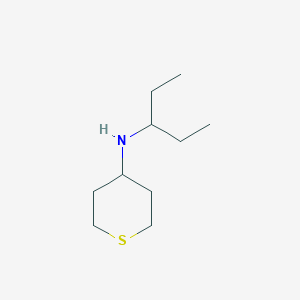
![tert-Butyl 5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B12999845.png)
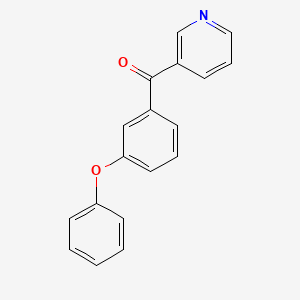
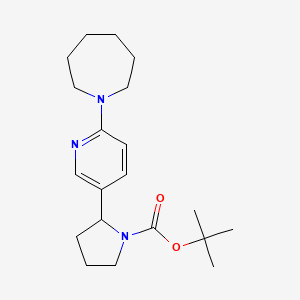
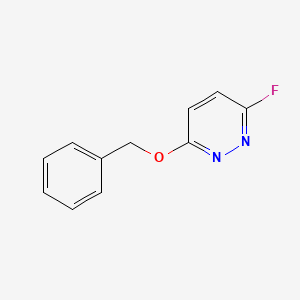
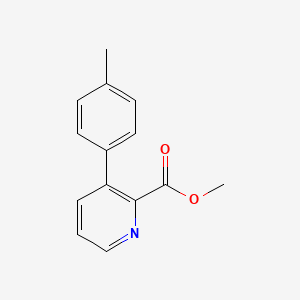
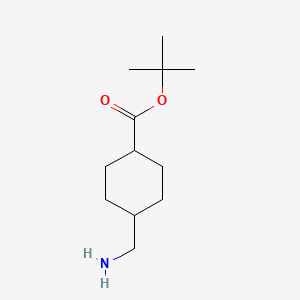
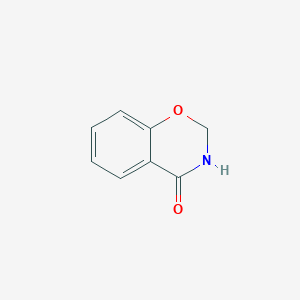

![2-Oxabicyclo[4.1.0]heptan-7-amine](/img/structure/B12999892.png)
